molecular formula C9H9ClO B1267569 1-Chloro-3-phenylacetone CAS No. 937-38-2

1-Chloro-3-phenylacetone

Cat. No. B1267569
CAS RN: 937-38-2
M. Wt: 168.62 g/mol
InChI Key: NIOHSOXYJMSVOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, with one study detailing the practical one-step method to prepare α-chloroketones from phenylacetic acid derivatives, showcasing the utility of these reactions in the total synthesis of natural products such as cimiracemate B (Zacuto, Dunn, & Figus, 2014).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, like 3-chloro-4-hydroxyphenylacetic acid co-crystals, reveal intricate details about synthon motifs and hydrogen bonding, offering insights into the structural considerations of 1-Chloro-3-phenylacetone derivatives (Tchibouanga & Jacobs, 2020).

Chemical Reactions and Properties

The reactivity of 1-Chloro-3-phenylacetone derivatives towards DNA, forming specific adducts, highlights the compound's significant chemical properties and potential biological implications (Zeng et al., 2016). This exemplifies the chemical reactivity and potential utility in further chemical synthesis and pharmaceutical applications.

Physical Properties Analysis

The physical properties of related compounds, such as stability and solubility, are crucial for understanding how 1-Chloro-3-phenylacetone might behave under various conditions. For example, the study on 3-chloro-4-hydroxyphenylacetic acid salts with amines provides valuable data on thermal stability and crystal structures, which are essential for the formulation of any derivatives (Tchibouanga & Jacobs, 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds and potential for forming diverse chemical structures, are highlighted in studies involving the synthesis of complex organic molecules. For instance, the Palladium-Catalyzed Acylcyanation of Terminal Arylacetylenes offers insights into the chemical versatility and potential applications of 1-Chloro-3-phenylacetone derivatives (Nozaki, Sato, & Takaya, 1996).

Scientific Research Applications

Asymmetric Synthesis in Drug Development

1-Chloro-3-phenylacetone has been utilized in asymmetric synthesis. For instance, its derivative, 3-chloro-1-phenyl-1-propanol, is used as a chiral intermediate in the synthesis of antidepressant drugs. Choi et al. (2010) explored various microbial reductases to catalyze the reduction of 3-chloro-1-phenyl-1-propanone, demonstrating its importance in pharmaceutical synthesis (Choi et al., 2010).

Chemical Synthesis and Molecular Structure Studies

Phenylacetone compounds, including 1-Chloro-3-phenylacetone derivatives, are significant in the field of chemical synthesis. Franke et al. (1975) described the synthesis of para-substituted 2-methyl-3-phenylpropen(1)-carboxylic acid derivatives, showcasing the versatility of phenylacetone compounds in creating various chemical structures (Franke et al., 1975).

Application in Metal Extraction

Adam et al. (1972) found that phenylacetic acid, related to 1-Chloro-3-phenylacetone, is useful in extracting large quantities of certain ions like iron(III), cobalt(II), and copper(II). This application demonstrates the compound's potential in metal extraction processes (Adam et al., 1972).

Development of Detection Methods for Phenylacetone

M⊘lgaard et al. (2017) developed a combined colorimetric and gravimetric CMUT sensor for detecting phenylacetone, showcasing its relevance in detecting illegal drug synthesis precursors. Such developments are crucial in enhancing law enforcement capabilities (M⊘lgaard et al., 2017).

Investigation of Microbial Metabolites

Davis et al. (2005) investigated the fermentation broth of the microfungus Xylaria sp., leading to the isolation of 3-chloro-4-hydroxyphenylacetamide, a compound related to 1-Chloro-3-phenylacetone. Such studies contribute to our understanding of microbial metabolites and their potential applications (Davis et al., 2005).

Catalytic Mechanisms in Industrial Biocatalysis

Carvalho et al. (2017) explored the catalytic mechanism of phenylacetone monooxygenase (PAMO) for both native and non-native substrates. Understanding these mechanisms is essential for enhancing the enzyme's applications in industrial biocatalysis, especially in transforming long-chain aliphatic oils into potential biodiesels (Carvalho et al., 2017).

Safety And Hazards

When handling 1-Chloro-3-phenylacetone, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, seek immediate medical attention .

properties

IUPAC Name

1-chloro-3-phenylpropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOHSOXYJMSVOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284738
Record name 1-chloro-3-phenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-3-phenylacetone

CAS RN

937-38-2
Record name 937-38-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38775
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-3-phenylacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10284738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

100 ml of anhydrous diethyl ether was added to 12.4 g of magnesium (used for the synthesis of a Grignard's reagent), to which were then added dropwise a mixture of 45 ml of benzyl bromide and 50 ml of an ether anhydride by using a dropping funnel over 30 minutes in a nitrogen atmosphere in a manner that the solution was mildly refluxed. This diethyl ether solution of benzylmagnesium bromide was added dropwise to a mixture of 40 ml of chloroacetyl chloride, 778 mg of cuprous iodide and 100 ml of tetrahydrofuran by using a dropping funnel over 2 hours in a nitrogen atmosphere such that the system temperature was kept at −60° C. After the addition was completed, the mixture was further stirred for 2.5 hours. Then, an aqueous saturated ammonium chloride solution was added thereto, and the mixture was extracted with ethyl acetate. The organic phase was further washed with brine, dried over anhydrous sodium sulfate and the solvent was removed. The residue was subjected to silica gel column chromatography using 1-3% ethyl acetate/hexane as an eluent for separation and purification, to give 20.4 g of the target compound.
Quantity
12.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ether anhydride
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
reactant
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
778 mg
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
MJ Zacuto, RF Dunn, M Figus - The Journal of Organic Chemistry, 2014 - ACS Publications
… We have also elaborated a 1-chloro-3-phenylacetone derivative in the synthesis of the rare natural product cimiracemate B (31, Scheme 5). (39) Cimiracemates A (39) and B, along with …
Number of citations: 7 pubs.acs.org
V Pace, L Castoldi, W Holzer - Chemical Communications, 2013 - pubs.rsc.org
… of a highly electrophilic imidoyl triflate (5) 23 by applying the recently described Charette's 24 method to activate the inert amidic bond, 25 which afforded 1-chloro-3-phenylacetone 6 in …
Number of citations: 96 pubs.rsc.org
F Dong, H Chen, CA Malapit, MB Prater… - Journal of the …, 2020 - ACS Publications
… Besides COBE, two other substrates with aromatic rings, 2-chloroacetophenone and 1-chloro-3-phenylacetone, were used as substrates to produce the corresponding aromatic chiral β-…
Number of citations: 45 pubs.acs.org
F Dong - 2021 - search.proquest.com
Bioelectrocatalysis is increasingly being considered for renewable chemical production due to its higher sustainability, specificity, and versatility relative to the existing chemical process…
Number of citations: 0 search.proquest.com
JP Guthrie, J Cossar - Canadian journal of chemistry, 1986 - cdnsciencepub.com
… For use with Bordwell's results (29, 36), we will do the same for 1-chloro-3-phenylacetone. For phenylacetone the pKa values are a-, 15.91; a'-, 18.27 (35). Then for the chloro compound…
Number of citations: 42 cdnsciencepub.com

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